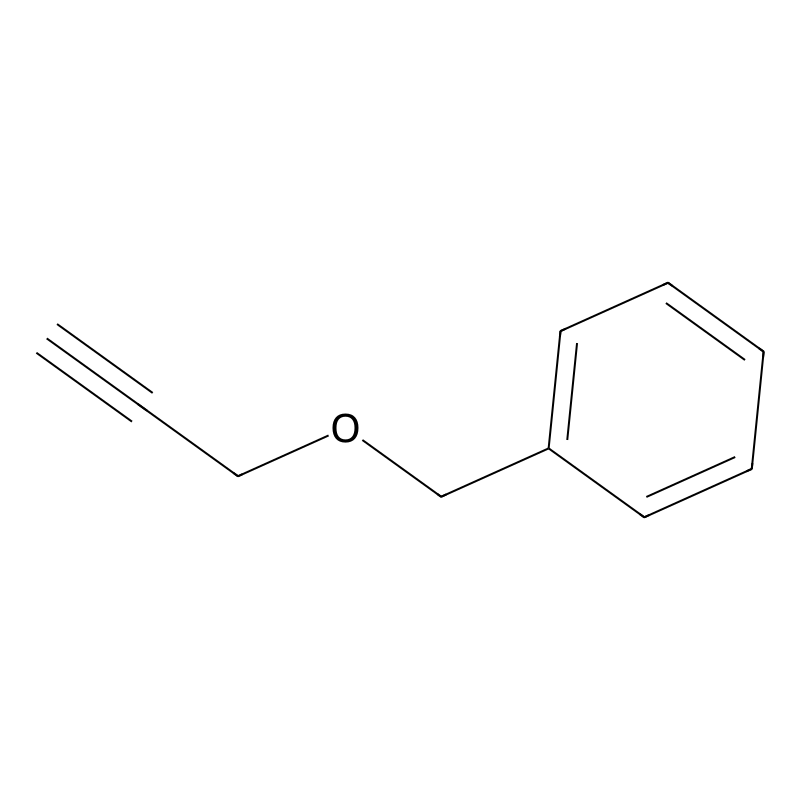

Benzyl propargyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Propargyl Derivatives

Scientific Field: Organic Chemistry

Application Summary: Benzyl propargyl ether is used in the synthesis of propargyl derivatives . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Experimental Procedures: The synthesis of propargyl derivatives involves the introduction of the propargyl moiety into small-molecule building blocks . This process can be achieved through various methodologies, including direct introduction or through a reaction sequence that results in the formation of more elaborate/complex structures .

Synthesis of Substituted Carbocyclic Aromatic Compounds and Pharmaceutical Compounds

Scientific Field: Pharmaceutical Chemistry

Application Summary: Benzyl propargyl ether is used in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds .

Results or Outcomes: The outcomes of these syntheses are substituted carbocyclic aromatic compounds and pharmaceutical compounds .

Catalytic Propargylic Substitution Reaction

Scientific Field: Catalysis and Organic Synthesis

Application Summary: Benzyl propargyl ether is used in the catalytic propargylic substitution reaction . This reaction is a sought-after method in the current scenario. The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .

Experimental Procedures: The reaction proceeds via a cascade annulation between propargyl alcohols and 4-hydroxy coumarin involving a calcium promoted vinyl-propargyl ether formation followed by [3,3]-Claisen type rearrangement .

Results or Outcomes: The direct catalytic substitution of propargylic alcohols was a highly desirable method for development . The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .

Synthesis of Propargylated Building Blocks and Intermediates

Application Summary: Benzyl propargyl ether is used in the synthesis of propargylated building blocks and intermediates . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Experimental Procedures: The synthesis of propargylated building blocks and intermediates involves the introduction of the propargyl moiety into small-molecule building blocks . This process can be achieved through various methodologies, including direct introduction or through a reaction sequence that results in the formation of more elaborate/complex structures .

Results or Outcomes: The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Benzyl propargyl ether is an organic compound characterized by the molecular formula C₁₀H₁₀O. It features a benzyl group attached to a propargyl ether moiety, which is known for its unique reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is recognized for its role in various

- Gold(I)-Catalyzed Rearrangement: This compound can react with a gold(I) catalyst to produce substituted allenes through a 1,5-hydride shift and fragmentation sequence. This reaction highlights the versatility of benzyl propargyl ethers in synthetic organic chemistry .

- Ortho-[2,3]-Wittig Rearrangement: Benzyl propargyl ethers can also undergo ortho-[2,3]-Wittig rearrangement when treated with n-butyllithium, leading to the formation of unique products that are not typically observed in other rearrangement reactions .

- Inhibition Studies: Various derivatives of benzyl propargyl ethers have been synthesized and tested for their inhibitory effects on lipoxygenase enzymes, which are important in inflammatory processes. These studies indicate that modifications to the benzyl or propargyl groups can significantly affect biological activity .

Benzyl propargyl ether and its derivatives exhibit significant biological activity, particularly as inhibitors of lipoxygenase enzymes. These enzymes play a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. Research has shown that certain benzyl propargyl ethers can selectively inhibit 12-lipoxygenase and 5-lipoxygenase, indicating their potential as therapeutic agents in inflammatory diseases .

The synthesis of benzyl propargyl ether typically involves the reaction of benzyl alcohol with propargyl bromide in the presence of a base. This method allows for the formation of the ether linkage through nucleophilic substitution. Additionally, more complex synthetic routes have been developed involving dendritic structures, such as Fréchet type dendritic benzyl propargyl ethers, which are synthesized through specific coupling reactions .

Benzyl propargyl ether has several applications:

- Organic Synthesis: Its unique reactivity makes it valuable in synthetic organic chemistry for constructing complex molecules.

- Pharmaceutical Development: Due to its biological activity as a lipoxygenase inhibitor, it is being explored for potential therapeutic applications in treating inflammatory conditions.

- Material Science: The compound may also find applications in developing functional materials due to its chemical properties.

Interaction studies of benzyl propargyl ether derivatives have focused on their inhibitory effects on lipoxygenases. These studies involve assessing how structural variations influence enzyme inhibition and understanding the mechanism of action at the molecular level. Such research is critical for optimizing these compounds for therapeutic use.

Benzyl propargyl ether shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propargyl alcohol | Alcohol | Simple structure; less reactive than ethers |

| Benzyl alcohol | Alcohol | Lacks the alkyne functionality |

| Ethynylbenzene | Alkyne | Contains a terminal alkyne; more reactive |

| Benzyl butyrate | Ester | Different functional group; used in flavoring |

| Benzyl phenylacetate | Ester | Similar aromatic structure; different reactivity |

Uniqueness of Benzyl Propargyl Ether: The presence of both the benzyl and propargyl groups allows for distinctive reactivity patterns not found in simpler alcohols or esters. Its ability to participate in metal-catalyzed reactions further sets it apart from similar compounds.

One-Pot Synthesis Approaches

The development of one-pot synthesis methodologies for benzyl propargyl ether has emerged as a significant advancement in synthetic organic chemistry. A particularly noteworthy approach involves the transformation of allyl benzyl ether through a two-stage process that achieves remarkable efficiency. The first stage employs pyridinium perbromide hydrobromide in acetonitrile at room temperature for 12 hours under molecular sieve conditions and inert atmosphere. This is followed by treatment with tetra(n-butyl)ammonium hydroxide, dimethyl sulfoxide, and triethylamine in water-acetonitrile mixture at temperatures ranging from 0°C to 60°C for 2 hours. This methodology demonstrates exceptional yield performance, achieving 96% conversion efficiency.

The mechanistic pathway involves initial bromination of the allyl alcohol derivative followed by elimination and rearrangement to form the desired propargyl ether structure. The use of molecular sieves proves crucial for maintaining anhydrous conditions, while the inert atmosphere prevents oxidative side reactions that could diminish product quality. The reaction mixture undergoes quenching with saturated aqueous ammonium chloride at 0°C, followed by filtration and extraction with hexane-ethyl acetate mixture.

Recent developments in cascade synthesis have introduced innovative approaches for generating benzyl propargyl ether derivatives through benzylation-propargylation-cyclization sequences. These methodologies utilize iron(III) chloride catalysis combined with tin(II) chloride reduction systems, operating at 70°C in chlorobenzene solvent. The process demonstrates remarkable versatility in substrate scope, accommodating various substitution patterns on both aromatic and alkyne components.

Multi-Step Synthetic Strategies

Multi-step synthetic strategies for benzyl propargyl ether preparation have evolved to provide enhanced control over product selectivity and functional group compatibility. A comprehensive approach involves the initial formation of o-nitrobenzyl propargyl ethers followed by systematic reduction and cyclization processes. The synthesis begins with the reaction of o-nitrobenzyl alcohol with propargyl bromide in anhydrous tetrahydrofuran at reduced temperatures. Sodium hydride addition at controlled temperatures between -20°C and -10°C ensures selective alkylation without competitive elimination reactions.

The subsequent reduction stage employs iron powder in ethanol with acetic acid catalysis, operating under reflux conditions for three hours. This methodology provides high chemoselectivity for nitro group reduction while preserving the propargyl ether functionality. Alternative reduction protocols utilizing nickel boride systems have also demonstrated effectiveness, though with varying yield profiles depending on substrate electronics.

Advanced multi-step protocols have incorporated protection-deprotection strategies to enhance functional group tolerance. These approaches utilize benzyl bromide alkylation of propargyl alcohols under basic conditions, followed by selective transformations of the terminal alkyne functionality. The methodology accommodates various electrophiles including aldehydes and alkyl halides, enabling divergent synthesis pathways from common intermediates.

Catalyst Systems and Reaction Optimization

Catalyst development for benzyl propargyl ether synthesis has focused on both homogeneous and heterogeneous systems offering improved efficiency and sustainability. Gold(I) catalysis has emerged as a particularly powerful approach for propargyl ether transformations. These catalytic systems enable rearrangement reactions proceeding through 1,5-hydride shift/fragmentation sequences to generate substituted allenes under exceptionally mild conditions. The transformations operate effectively at room temperature or 60°C using terminal and substituted alkyne substrates bearing primary, secondary, or tertiary benzyl ether groups.

The gold-catalyzed processes demonstrate remarkable substrate generality and functional group tolerance. The allene products formed can undergo in situ transformation with internal or external nucleophiles, corresponding to overall reductive substitution processes that produce highly functionalized compounds. This methodology represents a significant advancement in propargyl ether utilization for complex molecule synthesis.

Heterogeneous catalysis approaches have utilized copper-based systems for propargyl ether formation through multicomponent reactions. Copper(I)-modified zeolites, particularly Cu(I)-USY systems, provide excellent catalytic performance at 80°C under solvent-free conditions. These cage-type zeolite catalysts demonstrate superior activity compared to channel-type analogues, attributed to enhanced substrate accessibility and improved copper dispersion.

Iron-based catalytic systems have shown promise for cascade transformations involving benzyl propargyl ethers. Iron(III) chloride catalysis enables benzylation-propargylation-cyclization sequences that construct complex quinoline frameworks in single operations. The catalytic protocol operates with 10-20 mol% catalyst loading in chlorobenzene at 70°C, demonstrating excellent functional group tolerance and substrate scope.

Solvent and Solvent-Free Protocols

The development of environmentally sustainable synthesis protocols has emphasized both solvent selection optimization and solvent-free methodologies. Aqueous-organic biphasic systems utilizing phase transfer catalysis have demonstrated exceptional efficiency for propargyl ether formation. These protocols employ aqueous alkaline solutions with phase transfer catalysts, enabling reactions to proceed at ambient temperatures within hours rather than requiring elevated temperatures for extended periods.

The phase transfer catalytic approach offers significant advantages over traditional methods, including the ability to utilize propargyl chloride instead of the more expensive and hazardous propargyl bromide. The methodology provides propargyl ethers in excellent purity (greater than 95%) with yields of 86-97% without significant contamination from carbon-alkylated materials. Product isolation involves simple filtration for solid products or organic extraction for liquid products, followed by washing with water and alcohols.

Solvent-free protocols have gained prominence for propargyl amine synthesis, which shares mechanistic similarities with propargyl ether formation. These approaches utilize neat reaction conditions with copper-based catalysts at elevated temperatures (80-120°C). The absence of organic solvents eliminates waste generation while often providing enhanced reaction rates and improved product selectivity.

Recent developments in solvent-free methodology have incorporated magnetically recoverable catalyst systems. These nanocatalysts, including copper-doped zinc oxide on alumina supports, demonstrate excellent activity for propargyl compound synthesis under neat conditions. The magnetic recovery capability enables catalyst reuse for multiple cycles without significant activity loss, enhancing process sustainability.

Purification and Isolation Techniques

Purification methodologies for benzyl propargyl ether have evolved to address the specific challenges associated with volatile, reactive compounds containing terminal alkyne functionality. Column chromatography remains the primary purification technique, typically employing silica gel with hexane-ethyl acetate eluent systems. The optimal solvent ratios range from 10:1 to 2:1 hexane:ethyl acetate, depending on the specific substitution pattern and polarity of side products.

Advanced purification protocols incorporate molecular sieve treatment during chromatographic separation to maintain anhydrous conditions and prevent hydrolysis of sensitive ether linkages. The use of 4Å molecular sieves proves particularly effective for removing trace water that could catalyze unwanted side reactions during purification.

Crystallization techniques have been developed for solid propargyl ether derivatives, utilizing controlled cooling in alcohol-water mixtures. These protocols provide products with purities exceeding 95% through simple filtration and washing procedures. The crystallization approach proves particularly valuable for large-scale preparations where chromatographic purification becomes impractical.

Distillation methods require careful temperature control due to the thermal sensitivity of propargyl ethers. Reduced pressure distillation at 18 mmHg enables purification with boiling points of 100-101°C, minimizing thermal decomposition while achieving high purity products. The distillation process requires inert atmosphere conditions to prevent oxidative degradation of the terminal alkyne functionality.

Gold(I)-Catalyzed Rearrangements

Gold(I) catalysts promote the rearrangement of benzyl propargyl ethers via a 1,5-hydride shift and fragmentation sequence, yielding substituted allenes under mild conditions (room temperature to 60°C) [1]. Terminal and substituted alkynes with primary, secondary, or tertiary benzyl ether groups undergo this transformation efficiently. The reaction proceeds through activation of the alkyne by gold(I), forming a vinyl gold intermediate that facilitates hydride transfer from the benzyl group to the propargyl carbon. Subsequent fragmentation releases the benzyl moiety, generating an allene product [1] [2]. Gas-phase studies confirm that propargyl ethers preferentially undergo 1,3-migrations with gold(I), though 1,2-migrations to gold carbenes are competitive in specific kinetic regimes [2].

Table 1: Gold(I)-Catalyzed Rearrangement Outcomes

| Substrate Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Primary benzyl ether | RT, 1 h | Allenes | 70–85 |

| Tertiary benzyl ether | 60°C, 30 min | Functionalized allenes | 65–80 |

Cationic [1] [5]-Aryl Migration Pathways

Cationic intermediates derived from benzyl propargyl ethers participate in aryl migration pathways. For example, silyl-Prins cyclizations of geminal vinylsilyl alcohols with aldehydes induce 1,2-aryl migrations from silicon to carbon, forming quaternary stereocenters with high diastereoselectivity [3]. The mechanism involves oxocarbenium ion formation, followed by nucleophilic attack and Friedel–Crafts-like aryl migration stabilized by hyperconjugative effects (Figure 1). This process is general for aryl, vinyl, and alkyl aldehydes, with yields exceeding 80% in most cases [3].

Figure 1: Proposed Mechanism for 1,2-Aryl Migration

$$

\text{Oxocarbenium ion} \rightarrow \text{Carbocation intermediate} \rightarrow \text{Aryl migration via hyperconjugation}

$$

Hydride Shift and Fragmentation Processes

The 1,5-hydride shift in benzyl propargyl ethers is a key step in gold(I)-catalyzed rearrangements. Computational studies reveal that the hydride transfer occurs via a six-membered transition state, minimizing steric strain [1] [2]. Fragmentation of the intermediate generates allenes, which can undergo further reactions with nucleophiles. For instance, trapping the allene with alcohols or amines leads to reductive substitution products, expanding the utility of this transformation [1].

Table 2: Hydride Shift Energetics

| Substrate | Activation Energy (kcal/mol) | Fragment Stability |

|---|---|---|

| Primary benzyl ether | 12.3 | High |

| Tertiary benzyl ether | 10.8 | Moderate |

Radical Recombination Dynamics

Radical pathways for benzyl propargyl ether transformations are not prominently featured in the current literature. Existing studies focus on ionic mechanisms, such as gold(I)-catalyzed rearrangements and cationic migrations [1] [2] [3]. While radical intermediates may theoretically form under harsh conditions, no experimental evidence from the provided sources supports their involvement in benzyl propargyl ether chemistry.

Base-Catalyzed Deprotection and Isomerization

Propargyl ethers undergo base-catalyzed isomerization to allenyl ethers, followed by oxidative cleavage to ketones or aldehydes. For example, treatment with aqueous base converts 2-O-propargyl ethers to allenyl intermediates, which are cleaved using N-methylmorpholine N-oxide (NMO) and catalytic osmium tetroxide [4]. This deprotection strategy is critical in carbohydrate synthesis, where steric minimalism of the propargyl group enhances β-mannosylation selectivity [4].

Table 3: Deprotection Conditions and Outcomes

| Substrate | Base | Oxidant | Product | Yield (%) |

|---|---|---|---|---|

| 2-O-Propargyl | NaOH (0.1 M) | NMO/OsO₄ | Ketone | 90 |

| 3-O-Propargyl | K₂CO₃ | Ozone | Aldehyde | 85 |

Allenes and Functionalized Alkene Production

Benzyl propargyl ethers serve as versatile precursors for the synthesis of allenes and functionalized alkenes through various catalytic transformations. The most significant breakthrough in this area came from the development of gold(I)-catalyzed rearrangement reactions that enable the efficient conversion of propargyl benzyl ethers into substituted allenes.

The gold(I)-catalyzed rearrangement of benzyl propargyl ethers represents a practical method for allene generation via a unique 1,5-hydride shift/fragmentation sequence [1]. This transformation proceeds under exceptionally mild conditions, operating at room temperature or 60°C, and demonstrates remarkable substrate tolerance. The reaction accommodates terminal as well as substituted alkyne substrates bearing primary, secondary, or tertiary benzyl ether groups, making it highly versatile for synthetic applications.

A significant advancement in this field involves the synthesis of trifluoromethyl-allenes from easily accessible α-trifluoromethyl-propargyl benzyl ether derivatives [2] [3]. This gold-catalyzed intramolecular hydride transfer methodology produces various di- and trisubstituted trifluoromethyl-allenes in good to excellent yields, expanding the scope of fluorinated allene synthesis for pharmaceutical and materials applications.

The electrochemical synthesis of allenyl silanes and allenyl boronic esters from propargyl ethers represents another important development in this area [4]. This catalyst-free method proceeds under mild reaction conditions and demonstrates excellent efficiency with good functional group tolerance. The allenyl silanes are isolated in yields ranging from 45-95% across 28 examples without requiring transition metal catalysts, making this approach particularly attractive for large-scale synthesis.

Recent work has demonstrated the iterative synthesis of stereodefined polyacetals through palladium-catalyzed hydroalkoxylation of alkoxyallenes [5]. This methodology involves a two-step iteration: palladium-catalyzed hydroalkoxylation of alkoxyallenes followed by base-mediated isomerization of propargyl ethers into alkoxyallenes. This approach enables the construction of complex acyclic polyacetals with complete stereocontrol.

The formation of allenes from propargyl ethers can be achieved through various mechanistic pathways, including oxidative coupling reactions and hydride transfer processes. These transformations generally proceed through activated propargyl intermediates that undergo rearrangement to form the allene functionality with retention of stereochemical information.

Stereoselective Glycosylation Reactions

Benzyl propargyl ethers have found significant application as protecting groups in stereoselective glycosylation reactions, particularly in the synthesis of β-mannosides. The development of propargyl ether protecting groups was driven by the need to overcome poor stereoselectivity observed with bulky protecting groups in 4,6-O-benzylidene-directed β-mannosylation reactions.

The use of 2-O-propargyl ethers as protecting groups in 4,6-O-benzylidene-protected mannopyranosyl donors has proven particularly effective [6] [7]. When donors bear bulky silyl groups or glycosidic linkages on the O-3 position, the incorporation of a sterically minimal 2-O-propargyl ether results in significant increases in β-selectivity compared to the corresponding 2-O-benzyl ethers. This enhancement is attributed to the reduced steric buttressing effect of the propargyl ether, which minimizes unfavorable interactions during the glycosylation process.

The 1-naphthylpropargyl ether system represents an important advancement in this area, offering both enhanced stereoselectivity and simplified deprotection protocols [8] [9]. In conjunction with 4,6-O-benzylidene protecting groups and sulfoxide glycosylation methods, 3-O-naphthylpropargyl-protected mannosyl donors exhibit extremely high β-selectivity, often providing products with β-only stereochemistry. The naphthylpropargyl system can be cleaved in a single step using dichlorodicyanoquinone (DDQ) in wet dichloromethane, making it orthogonal to ubiquitous benzyl ethers.

The 4-trifluoromethylbenzenepropargyl ether group has been developed as an electron-deficient protecting group that maintains compatibility with electrophilic activator systems [10]. This system addresses limitations encountered with electron-rich propargyl ethers, which can undergo undesired reactions with glycosylation promoters. The 4-trifluoromethylbenzenepropargyl ethers are sterically minimal and can be cleaved using lithium naphthalenide under dissolving metal conditions.

Intramolecular aglycon delivery (IAD) strategies have successfully employed propargyl ethers to achieve stereoselective β-mannosylation [11]. In this approach, propargyl ethers are isomerized to allenyl ethers, which form mixed acetals upon treatment with glycosyl alcohols and iodonium ions. Subsequent dimethyldisulfide-mediated intramolecular glycosylation proceeds with complete stereoselectivity to provide β-mannosides.

The effectiveness of propargyl ether protecting groups in glycosylation reactions stems from their minimal steric bulk, as determined by steric A-value measurements, combined with their moderately disarming nature reflected in the pKa of propargyl alcohol [7]. This unique combination of properties enables optimal control of the oxacarbenium ion intermediate during glycosylation, leading to enhanced β-selectivity.

Dendrimer and Fréchet-Type Polymer Synthesis

Benzyl propargyl ethers have been extensively utilized in the synthesis of dendrimers and Fréchet-type polymers, particularly through click chemistry approaches that enable the construction of complex branched architectures. The incorporation of propargyl functionality into dendritic structures provides versatile handles for further functionalization and enables the creation of materials with tailored properties.

The synthesis of poly(benzyl ether) dendrimers containing core diversities has been achieved through click chemistry using propargyl-functionalized cores [12]. Two core building blocks, 4,4'-(3,5-bis(propargyloxy)benzyloxy)bisphenyl and N,N,N',N'-tetra(prop-2-ynyloxycarbonylethyl)-1,2-diaminoethane, were designed to serve as alkyne functionalities for dendrimer growth via 1,3-dipolar cycloaddition reactions with azide-functionalized Fréchet-type dendrons. This synthetic strategy enables the introduction of diverse core functionalities while maintaining the structural integrity of the dendritic framework.

The direct synthesis of terminally "clickable" linear and hyperbranched polyesters carrying propargyl groups has been developed as a straightforward approach to functional polymer synthesis [13] [14]. This methodology involves the design of AB-type monomers containing hydroxyl groups and propargyl esters, which undergo self-condensation under standard transesterification conditions to yield polyesters with single propargyl groups at chain ends. Similarly, AB₂-type monomers containing one hydroxyl group and two propargyl ester groups produce hyperbranched polymers with numerous propargyl groups at the molecular periphery.

The synthesis of Fréchet-type dendritic benzyl propargyl ethers has been achieved through the reaction of propargyl bromide with corresponding Fréchet-type dendritic benzyl alcohols [15] [16]. This approach enables the systematic construction of dendritic architectures with propargyl functionality at the periphery, which can subsequently be converted to triazole dendrimers through copper-catalyzed azide-alkyne cycloaddition reactions.

The propargyl groups in these dendritic systems can be readily functionalized through click reactions with various organic azides, including benzyl azide, ω-azido heptaethylene glycol monomethyl ether, and 9-azidomethyl anthracene [13]. When anthracene chromophores are incorporated through click chemistry, the molecular weight of linear polyesters can be determined using ultraviolet-visible and fluorescence spectroscopic measurements, providing convenient analytical tools for characterization.

The reactive propargyl end groups in these systems provide opportunities for preparing block copolymers in linear polyesters and generating nanodimensional scaffolds for anchoring functional units in hyperbranched polymers. This versatility makes propargyl-functionalized dendrimers valuable platforms for applications in drug delivery, catalysis, and materials science.

Copper-catalyzed azide-alkyne cycloaddition reactions proceed with high efficiency and selectivity when applied to propargyl-functionalized dendritic systems [17]. The nickel-catalyzed azide-alkyne cycloaddition (NiAAC) has also been demonstrated to provide exclusive formation of regiochemically pure triazoles in excellent yields when applied to various propargyl ethers, including those derived from aromatic, benzylic, aliphatic, and natural product scaffolds.

Reductive Substitution and Nucleophilic Additions

Benzyl propargyl ethers serve as valuable substrates for reductive substitution reactions and nucleophilic additions, enabling the formation of diverse functionalized compounds through controlled transformation of the propargyl moiety. These reactions often proceed through allene intermediates that can be trapped with nucleophiles to provide functionalized products.

The gold(I)-catalyzed rearrangement of propargyl benzyl ethers generates substituted allenes that can be reacted in situ with internal or external nucleophiles [1] [18]. This transformation corresponds to an overall reductive substitution process that produces more functionalized compounds under mild conditions. The allenes formed through the 1,5-hydride shift/fragmentation sequence serve as reactive intermediates that readily undergo nucleophilic attack to provide diverse structural motifs.

Iridium-catalyzed carbon-carbon coupling of propargyl ethers with primary alcohols represents a novel approach for enantioselective homoaldol addition via redox-triggered (Z)-siloxyallylation [19]. This transformation involves the direct coupling of the simple propargyl ether TIPSOCH₂C≡CH with primary alcohols to form γ-hydroxy (Z)-enol silanes with uniformly high enantioselectivities and complete enol (Z)-stereoselectivity. The reaction proceeds through a unique 1,2-hydride shift mechanism that converts a metal-bound alkyne to a vinyl carbene, which protonates to form a nucleophilic π-allyliridium complex.

The iridium-catalyzed process demonstrates exceptional substrate scope, accommodating benzylic alcohols, allylic alcohols, and aliphatic alcohols with consistently high stereoselectivity [19]. Benzylic alcohols are converted to adducts in excellent isolated yields with complete enol (Z)-stereoselectivity and enantioselectivities exceeding 90% ee. The functional group array embodied by the γ-hydroxy enol silane products offers numerous possibilities for further elaboration, including conversion to enantiomerically enriched γ-lactones and highly diastereoselective epoxidation reactions.

Iron-mediated propargylic carbon-hydrogen etherification represents an organometallic umpolung approach that enables the coupling of unactivated alkynes with alcohols [20]. This stepwise process involves iron-mediated carbon-hydrogen activation followed by mild oxidative functionalization, providing the first use of unadorned alkynes to couple with alcohols for the synthesis of propargylic ethers. The reaction demonstrates excellent functional group compatibility, chemoselectivity, and regioselectivity, proceeding through organometallic radical cation intermediates.

The iron-mediated approach shows exceptional tolerance to substrates containing Lewis basic nitrogen atoms, where traditional Lewis acid-promoted substitution methods fail [20]. For example, the coupling of 4-phenyl-3-butyn-2-ol with 3-pyridinemethanol proceeds in 77% yield under iron-mediated conditions, while attempts using various Lewis acids (FeCl₃, Et₂O·BF₃, Sc(OTf)₃) result in no conversion. This selectivity profile highlights the unique reactivity enabled by the organometallic umpolung strategy.

Lewis acid-mediated nucleophilic substitution of propargylic esters provides another avenue for ether formation, although with more limited substrate scope [21]. The use of 10 mol% TiCl₄ enables the direct displacement of propargylic esters with alcohols, with yields depending on the degree of substitution and the nature of the carbocation-stabilizing groups. The reaction proceeds through carbocationic intermediates and shows decreasing yields with alcohols in the order MeOH > EtOH > iPrOH > tBuOH.

Protective Group Utilization in Carbohydrate Chemistry

Benzyl propargyl ethers have established themselves as valuable protective groups in carbohydrate chemistry, offering unique advantages in terms of steric minimization and orthogonal deprotection capabilities. The development of propargyl ether protecting groups was motivated by the need to address stereoselectivity challenges in glycosylation reactions while maintaining compatibility with common synthetic transformations.

The fundamental advantage of propargyl ether protecting groups lies in their minimal steric bulk, as quantified by A-value measurements, which is significantly smaller than that of benzyl ethers [6] [7]. This reduced steric demand enables more effective control of stereoselectivity in glycosylation reactions, particularly in cases where larger protecting groups lead to unfavorable steric interactions. The moderately disarming nature of propargyl ethers, as reflected in the pKa of propargyl alcohol, provides an optimal balance between stability and reactivity.

The deprotection of unsubstituted propargyl ethers requires a two-step protocol involving base-catalyzed isomerization followed by oxidative cleavage [6] [7]. Treatment with potassium tert-butoxide in tetrahydrofuran at room temperature converts the propargyl ether to the corresponding allenyl ether, which is then subjected to catalytic osmium tetroxide in the presence of N-methylmorpholine N-oxide to afford the deprotected alcohol. This protocol consistently provides yields of 80-91% across a range of carbohydrate substrates.

The 1-naphthylpropargyl ether system represents a significant advancement in propargyl ether protecting group technology [8] [9]. This system combines the steric advantages of propargyl ethers with single-step deprotection using dichlorodicyanoquinone (DDQ) in wet dichloromethane. The naphthylpropargyl system is orthogonal to benzyl ethers and can be selectively removed in the presence of other protecting groups. Deprotection proceeds in 2-3 hours at room temperature with yields consistently exceeding 80%.

The 4-trifluoromethylbenzenepropargyl ether group addresses compatibility issues encountered with electron-rich propargyl systems [10]. This electron-deficient protecting group maintains the sterically minimal character of propargyl ethers while exhibiting compatibility with electrophilic activator systems commonly used in glycosylation reactions. The 4-trifluoromethylbenzenepropargyl ethers can be cleaved using lithium naphthalenide under dissolving metal conditions, providing another orthogonal deprotection method.

The application of propargyl ether protecting groups extends beyond simple hydroxyl protection to include their use in intramolecular aglycon delivery strategies [11]. In this approach, propargyl ethers are isomerized to allenyl ethers, which can form mixed acetals with glycosyl alcohols in the presence of iodonium ions. This activation enables highly stereoselective intramolecular glycosylation reactions that proceed with complete β-selectivity.

The compatibility of propargyl ether protecting groups with various glycosylation promoters has been systematically evaluated [22] [23]. While unsubstituted propargyl ethers show broad compatibility with most activation systems, electron-rich variants such as naphthylpropargyl ethers can undergo side reactions with certain promoters. The 4-trifluoromethylbenzenepropargyl system was specifically designed to overcome these limitations while maintaining the beneficial steric properties of propargyl ethers.

The positional effects of propargyl ether protecting groups on glycosylation selectivity have been thoroughly investigated [7]. The use of 2-O-propargyl ethers generally enhances β-selectivity in 4,6-O-benzylidene-directed mannosylation, while 3-O-propargyl ethers can have detrimental effects on stereoselectivity. This positional dependence highlights the importance of careful protecting group selection based on the specific requirements of each synthetic target.

The scope of propargyl ether protecting groups has been extended to include their use in oligosaccharide synthesis [6] [8]. The orthogonal nature of these protecting groups enables selective deprotection in complex oligosaccharide intermediates, facilitating the construction of branched and linear carbohydrate structures. The minimal steric bulk of propargyl ethers is particularly advantageous in crowded molecular environments where traditional protecting groups would introduce unfavorable steric interactions.

Recent developments in propargyl ether protecting group chemistry have focused on expanding the range of deprotection conditions and improving functional group tolerance [10] [11]. The development of new variants with different electronic properties and deprotection requirements continues to enhance the utility of these protecting groups in complex synthetic sequences.

| Application Area | Key Advantages | Typical Yields | Deprotection Method | Reference |

|---|---|---|---|---|

| β-Mannosylation | Enhanced selectivity, minimal steric bulk | 65-95% | KOᵗBu/OsO₄/NMNO | [6] [7] |

| Naphthylpropargyl System | Single-step deprotection, orthogonal to benzyl | 80-90% | DDQ/CH₂Cl₂/H₂O | [8] [9] |

| Trifluoromethyl System | Electrophile compatibility | 70-85% | Li naphthalenide | [10] |

| Oligosaccharide Synthesis | Selective deprotection capability | 75-90% | Various | [6] [8] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant